1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one is a synthetic organic compound featuring a piperazine core substituted at the 4-position with a benzenesulfonyl group. The piperazine ring is further linked to a 4-chlorobutan-1-one moiety via a ketone bridge. The benzenesulfonyl group enhances metabolic stability and influences lipophilicity, while the 4-chloro substituent on the butanone chain may contribute to electrophilic reactivity or binding specificity.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRMHILXALASRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative followed by the introduction of the benzenesulfonyl group and the chlorobutanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Piperazine Derivative Preparation: The piperazine ring is often synthesized through cyclization reactions involving diamines and sulfonium salts.
Benzenesulfonyl Group Introduction: The benzenesulfonyl group is introduced via sulfonation reactions, typically using benzenesulfonyl chloride in the presence of a base.
Chlorobutanone Attachment: The final step involves the attachment of the chlorobutanone moiety, which can be achieved through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorobutanone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways . Further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Piperazine Substituent Diversity :
- The target compound’s benzenesulfonyl group distinguishes it from analogs with aryl (e.g., 3-chlorophenyl in ) or heterocyclic (e.g., benzimidazole in ) substituents. Sulfonyl groups improve metabolic resistance compared to phenyl or alkyl groups.
- Bulky groups like the tert-butylphenyl-benzimidazole in may reduce membrane permeability, whereas smaller substituents (e.g., 2-chlorophenyl in ) optimize receptor interactions.
In contrast, ’s thiol group enables disulfide bond formation or redox activity.
Biological Activity
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one, with the chemical formula C14H19ClN2O3S and a molecular weight of 330.84 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
The compound features a piperazine moiety linked to a benzenesulfonyl group and a chlorobutanone segment. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C14H19ClN2O3S |
| Molecular Weight | 330.84 g/mol |
| MDL Number | MFCD04626509 |
| PubChem CID | 3773377 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has shown that compounds containing piperazine and benzenesulfonyl groups exhibit significant antimicrobial activity. A study evaluated various derivatives, including those similar to this compound, using the tube dilution technique. The results indicated that several compounds displayed comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole, suggesting potential for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound was assessed through MTT assays, which measure cell viability in response to treatment. Compounds with similar structural motifs demonstrated promising activity against various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage-like cells). Molecular docking studies indicated favorable interactions within the binding pockets of target proteins, supporting the hypothesis that these compounds could serve as leads for new anticancer drugs .
Synthesis and Evaluation
A notable study synthesized various piperazine derivatives and evaluated their biological activities. The synthesis involved standard organic reactions yielding compounds that were then tested for antimicrobial and anticancer properties. The findings highlighted that modifications in the piperazine ring could significantly influence biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has provided insights into how structural variations affect biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances the potency against certain cancer cell lines. This information is crucial for designing new derivatives with improved efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Nucleophilic substitution to introduce the benzenesulfonyl group to the piperazine ring under reflux conditions (toluene, 110°C).
Acylation with 4-chlorobutanoyl chloride at 0–5°C to minimize side reactions.
- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity. Purify via column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2). Monitor reaction progress using TLC with UV detection .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbonyl groups (δ ~200 ppm for ketone).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂ClN₂O₃S: 393.12).
- X-ray crystallography : Resolve stereochemistry if single crystals form (as demonstrated for structurally related piperazine derivatives) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize receptor binding assays targeting:
- Serotonin receptors (5-HT1A/2A) and dopamine D2 due to structural similarity to known ligands.
- Use radioligand displacement assays (e.g., [³H]-spiperone for D2) in HEK293 cells. Include concentration-response curves (EC50/IC50) and positive controls (e.g., aripiprazole for D2 antagonism) .
Advanced Research Questions
Q. How can contradictory data regarding this compound's activity across different receptor subtypes be resolved?
- Methodological Answer :
- Functional assays : Measure cAMP accumulation (for GPCRs) to distinguish agonism vs. antagonism.
- Molecular dynamics (MD) simulations : Analyze interactions between the chlorobutyl group and receptor transmembrane domains (e.g., hydrophobic pockets in 5-HT2A).
- Site-directed mutagenesis : Validate key residues (e.g., Asp155 in 5-HT2A) to confirm binding mechanisms .
Q. What strategies optimize the compound's blood-brain barrier (BBB) permeability for CNS-targeted research?
- Methodological Answer :
- Lipophilicity modulation : Design ester-based pro-drugs (e.g., acetylating the ketone) to improve LogP. Monitor via HPLC-derived retention times.
- In vitro BBB models : Use MDCK-MDR1 monolayers with LC-MS/MS quantification of apical-to-basolateral transport.
- Retain benzenesulfonyl group : Critical for receptor engagement; avoid modifications here .
Q. How can researchers address unexpected reaction byproducts during scale-up synthesis?
- Methodological Answer :
- Real-time monitoring : Employ inline FTIR to detect intermediates (e.g., β-elimination byproducts).
- Base selection : Use sterically hindered bases (e.g., DIPEA) to suppress elimination pathways.
- Design of Experiments (DoE) : Map critical parameters (temperature, solvent ratio) to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
